Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C10H6Cl2O2S. It is a derivative of benzo[b]thiophene, characterized by the presence of two chlorine atoms at the 6 and 7 positions and a methyl ester group at the 2 position.
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets, leading to a range of effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties
Action Environment
It’s known that the compound is a solid substance with a unique irritating odor . It should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate typically involves the chlorination of benzo[b]thiophene derivatives followed by esterification. One common method includes the reaction of 6,7-dichlorobenzo[b]thiophene with methanol in the presence of a suitable catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale chlorination and esterification processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives
Scientific Research Applications
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
- Methyl benzo[b]thiophene-2-carboxylate
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- Ethyl 5-chlorobenzofuran-3-carboxylate
Uniqueness
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is unique due to the specific positioning of the chlorine atoms at the 6 and 7 positions, which can influence its reactivity and interactions with biological targets. This distinct structure may confer unique properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 6,7-dichloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBXWYSKQQDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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